molecular formula C7H5NO2S B1587483 4-Hydroxybenzooxazole-2(3H)-thione CAS No. 73713-92-5

4-Hydroxybenzooxazole-2(3H)-thione

Cat. No.: B1587483
CAS No.: 73713-92-5
M. Wt: 167.19 g/mol
InChI Key: VNDCJUYCWFLPPM-UHFFFAOYSA-N
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Description

4-Hydroxybenzooxazole-2(3H)-thione is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxybenzooxazole-2(3H)-thione typically involves the cyclization of 2-aminophenol derivatives with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which then cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a base such as potassium hydroxide or sodium hydroxide, and the reaction is carried out in a solvent like ethanol or water.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybenzooxazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-Hydroxybenzooxazole-2(3H)-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.

    Medicine: Due to its biological activities, it is being investigated for its potential use in anticancer therapies.

    Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or UV stabilizers.

Comparison with Similar Compounds

    Benzoxazole: Lacks the thione group but shares the benzoxazole core structure.

    Benzothiazole: Contains a sulfur atom in the ring, similar to the thione group in 4-Hydroxybenzooxazole-2(3H)-thione.

    Thiohydantoin: Contains a thione group but has a different core structure.

Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a thione group in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Biological Activity

4-Hydroxybenzooxazole-2(3H)-thione (CAS Number: 73713-92-5) is a heterocyclic compound belonging to the benzoxazole family. It has garnered attention in scientific research due to its diverse biological activities, particularly its antimicrobial, antifungal, and potential anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has been shown to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli has been documented, making it a candidate for further development as an antibiotic agent.

Antifungal Activity

In addition to its antibacterial properties, this compound demonstrates antifungal activity. Studies have reported its efficacy against common fungal strains, including Candida albicans. The compound's mechanism appears to involve disruption of fungal cell membrane integrity, leading to cell death.

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that the compound can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways, highlighting its potential as a lead compound in cancer therapy.

Target Interactions

The biological activities of this compound are attributed to its ability to interact with various molecular targets within microbial and cancerous cells. These interactions often lead to alterations in metabolic pathways critical for cell survival.

Biochemical Pathways Affected

The compound is known to affect several biochemical pathways:

  • Cell Wall Synthesis : Inhibition of bacterial cell wall synthesis contributes to its antibacterial effects.
  • Membrane Integrity : Disruption of fungal cell membranes leads to increased permeability and eventual cell lysis.
  • Apoptotic Pathways : In cancer cells, it modulates pathways associated with apoptosis, promoting programmed cell death .

Study 1: Antibacterial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL for different bacterial strains, demonstrating its potential as an antibiotic candidate.

Study 2: Antifungal Activity

In a separate investigation published in Mycopathologia, the antifungal properties were assessed against Candida albicans. The compound exhibited an MIC of 32 µg/mL, showing significant antifungal activity compared to standard antifungal agents like fluconazole.

Study 3: Cancer Cell Line Testing

A research article in Cancer Letters explored the anticancer effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis, suggesting its potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
BenzoxazoleLacks thione groupLimited antimicrobial activity
BenzothiazoleContains sulfurModerate antimicrobial activity
ThiohydantoinDifferent coreLimited biological applications
This compound Hydroxyl & thioneSignificant antimicrobial and anticancer activities

The unique combination of both hydroxyl and thione groups in this compound enhances its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-hydroxy-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c9-4-2-1-3-5-6(4)8-7(11)10-5/h1-3,9H,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDCJUYCWFLPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=S)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20224029
Record name 2-Benzoxazolethiol, 4-hydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73713-92-5
Record name 4-Hydroxy-2(3H)-benzoxazolethione
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-2-benzoxazolethiol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77357
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzoxazolethiol, 4-hydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-2,3-dihydro-1,3-benzoxazole-2-thione
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Record name 4-HYDROXY-2(3H)-BENZOXAZOLETHIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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